2-amino-4-chloro-N-propylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-chloro-N-propylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-2-5-13-10(14)8-4-3-7(11)6-9(8)12/h3-4,6H,2,5,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGDOQGIJBNKFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926243-63-2 | |
| Record name | 2-amino-4-chloro-N-propylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic and Structural Characterization Methodologies for 2 Amino 4 Chloro N Propylbenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy Principles for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional (1D) ¹H and ¹³C NMR spectra offer foundational information for the structural assignment of 2-amino-4-chloro-N-propylbenzamide.
¹H-NMR Spectroscopy: The ¹H-NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (spin-spin splitting), and the number of protons of each type (integration). For this compound, specific signals are expected for the aromatic protons, the amine (NH₂) protons, the amide (NH) proton, and the protons of the N-propyl group. Based on data from analogous compounds like 2-amino-N-propylbenzamide and 2-amino-4-chloro-N-methylbenzamide, the expected chemical shifts can be predicted. rsc.org The aromatic protons are expected to appear in the downfield region (δ 6.5-7.5 ppm) due to the deshielding effect of the benzene (B151609) ring. The electron-donating amino group and the electron-withdrawing chloro and amide groups will influence their precise shifts, leading to a distinct splitting pattern. The N-propyl group protons will appear more upfield, with the methylene (B1212753) group adjacent to the amide nitrogen (N-CH₂) being the most downfield of the three aliphatic signals.
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical environment. The spectrum is typically proton-decoupled, meaning each unique carbon atom appears as a single line. The carbonyl carbon of the amide group is characteristically found far downfield (δ 168-170 ppm). Aromatic carbons resonate in the δ 110-155 ppm range, with their specific shifts influenced by the attached substituents (amino, chloro, and amide groups). The carbons of the N-propyl chain will appear in the upfield region (δ 10-45 ppm). rsc.org
Expected ¹H and ¹³C NMR Data for this compound Data is predicted based on values for structurally similar compounds. rsc.org
| Table 1: Predicted ¹H-NMR Data | Table 2: Predicted ¹³C-NMR Data | |||
|---|---|---|---|---|
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₃ (propyl) | ~0.9 | Triplet (t) | -CH₃ (propyl) | ~11 |
| -CH₂- (propyl, middle) | ~1.5 | Sextet | -CH₂- (propyl, middle) | ~22 |
| N-CH₂- (propyl) | ~3.2 | Quartet (q) | N-CH₂- (propyl) | ~41 |
| -NH₂ (aromatic) | ~5.7 | Broad Singlet (br s) | C3 / C5 (Aromatic) | ~114-116 |
| Aromatic C-H | ~6.6 | Doublet of Doublets (dd) | C1 (Aromatic, C-CONH) | ~115 |
| Aromatic C-H | ~6.7 | Doublet (d) | C6 (Aromatic) | ~130 |
| Aromatic C-H | ~7.3 | Doublet (d) | C4 (Aromatic, C-Cl) | ~136 |
| -NH- (amide) | ~8.2 | Triplet (t) | C2 (Aromatic, C-NH₂) | ~151 |
| C=O (amide) | ~168 |
While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the amide NH and the adjacent N-CH₂ protons, and sequentially along the propyl chain (N-CH₂-CH₂-CH₃). It would also reveal couplings between adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It is invaluable for definitively assigning carbon signals based on their known proton assignments. Each CH, CH₂, and CH₃ group will produce a cross-peak correlating its ¹H and ¹³C chemical shifts.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to three bonds. This is key for piecing together the molecular fragments. For instance, HMBC would show a correlation from the amide NH proton to the carbonyl carbon (²J) and to the aromatic carbon C1 (³J). It would also connect the N-propyl group to the amide carbonyl carbon.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact molecular weight of a compound with high precision (typically to four or five decimal places). This allows for the determination of the elemental formula, a critical piece of data for confirming the identity of a newly synthesized compound. mdpi.com For this compound (C₁₀H₁₃ClN₂O), the expected monoisotopic mass of the protonated molecule [M+H]⁺ is 213.0789 Da. uni.lu HRMS analysis can confirm this value, distinguishing it from other compounds with the same nominal mass but different elemental compositions. rsc.org
Furthermore, by inducing fragmentation of the molecule within the mass spectrometer, a characteristic fragmentation pattern is produced. This pattern provides valuable structural information. Key expected fragmentation pathways for this compound include:
Alpha-cleavage: Cleavage of the bond between the N-propyl group and the amide nitrogen.
Amide bond cleavage: Scission of the C-N bond of the amide, often resulting in the formation of a stable acylium ion (m/z = 154/156).
Loss of the propyl group: Cleavage resulting in the loss of the C₃H₇ radical.
| Ion/Fragment | Chemical Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₁₀H₁₄ClN₂O⁺ | 213.0789 |
| [M+Na]⁺ | C₁₀H₁₃ClN₂NaO⁺ | 235.0609 |
| [C₇H₅ClNO]⁺ (Acylium ion) | C₇H₅ClNO⁺ | 154.0054 |
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are exceptionally useful for identifying the functional groups present in a compound. nih.govtandfonline.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific frequencies that correspond to the vibrations of chemical bonds. Key characteristic absorption bands expected for this compound include:
N-H Stretching: The primary amine (-NH₂) typically shows two distinct bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretching). semanticscholar.orgasianpubs.org The secondary amide N-H stretch appears as a single band around 3300 cm⁻¹.
C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl group are found just below 3000 cm⁻¹. tandfonline.com
C=O Stretching: A strong, sharp absorption band for the amide carbonyl group (Amide I band) is expected in the region of 1640-1680 cm⁻¹. semanticscholar.org
N-H Bending: The amide N-H bend (Amide II band) is typically observed around 1550-1640 cm⁻¹.
C=C Stretching: Aromatic ring C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region.
C-Cl Stretching: A band corresponding to the C-Cl stretch is expected in the fingerprint region, typically around 780 cm⁻¹. analis.com.my
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals, whereas they may be weak or absent in the IR spectrum. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric aromatic ring breathing modes.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretching (asymmetric & symmetric) | Primary Amine (-NH₂) | 3300 - 3500 |
| N-H Stretching | Secondary Amide (-CONH-) | ~3300 |
| C-H Stretching (aromatic) | Aromatic Ring | 3000 - 3100 |
| C-H Stretching (aliphatic) | Propyl Group | 2850 - 2960 |
| C=O Stretching (Amide I) | Amide Carbonyl | 1640 - 1680 |
| N-H Bending (Amide II) | Amide | 1550 - 1640 |
| C=C Stretching | Aromatic Ring | 1450 - 1600 |
| C-Cl Stretching | Aryl Chloride | ~780 |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Molecular Architecture
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By diffracting X-rays off the electron clouds of atoms arranged in a crystal lattice, one can generate a precise map of atomic positions. This provides unequivocal information about bond lengths, bond angles, and intermolecular interactions in the solid state.
While a crystal structure for this compound is not publicly available, analysis of its precursor, 2-amino-4-chlorobenzonitrile, provides significant insight. analis.com.my This related compound crystallizes in the triclinic system with the space group P-1. analis.com.my It is likely that this compound would also form crystals amenable to X-ray analysis. The resulting structure would confirm the planar geometry of the benzene ring and the substitution pattern. Crucially, it would reveal the conformation of the N-propyl amide side chain and the nature of intermolecular interactions, such as hydrogen bonding involving the amine and amide N-H groups and the carbonyl oxygen, which dictate the crystal packing. analis.com.my
Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly sensitive to conjugated systems.
The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the substituted benzene ring. Based on studies of similar molecules like 2-amino-4-chlorobenzonitrile, characteristic absorption bands are anticipated. analis.com.my These transitions include:
π → π* transitions: These are high-energy transitions involving the π-electron system of the aromatic ring. They typically result in strong absorption bands in the 200-280 nm region.
n → π* transitions: These are lower-energy, and thus lower intensity, transitions involving the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) into an anti-bonding π* orbital. These may appear as a shoulder or a weaker band at longer wavelengths (>280 nm). analis.com.my
The solvent used for the analysis can influence the position of these absorption maxima (solvatochromism), providing further information about the nature of the electronic transitions.
Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., HPLC, GC)
The purity of "this compound" and its separation from reaction mixtures are critical steps following its synthesis, which is typically achieved through the reduction of its nitro precursor, "2-chloro-4-nitro-N-propylbenzamide". Chromatographic techniques, particularly column chromatography, are instrumental in achieving the high degree of purity required for subsequent analytical characterization and use in further chemical synthesis. While detailed High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the final compound are not extensively documented in publicly available literature, the purification protocols for its precursors and closely related analogs provide a strong basis for its chromatographic behavior and separation strategies.
Column Chromatography for Purification
Column chromatography is a primary method for the purification of "this compound" and related compounds. This technique relies on the differential adsorption of compounds onto a solid stationary phase, allowing for their separation as a mobile phase is passed through the column.
Detailed Research Findings:
Research on related benzamide (B126) derivatives demonstrates the utility of silica (B1680970) gel as the stationary phase for purification. For instance, in the synthesis of "2-amino-N-propylbenzamide", a close structural analog, purification was achieved using column chromatography with a mobile phase of hexane (B92381) and ethyl acetate (B1210297) (EtOAc) in a 3:1 ratio. rsc.org This yielded the pure compound as a white solid. rsc.org
Similarly, the precursor "2-chloro-4-nitro-N-propylbenzamide" is purified using column chromatography on silica gel with an ethyl acetate/hexane gradient for batches with significant impurities. smolecule.com For less contaminated batches, recrystallization from ethanol-water mixtures is often sufficient to achieve greater than 99% purity. smolecule.com
The purification of "2-amino-4-chloro-N-methylbenzamide", another closely related analog, also employs column chromatography with a mobile phase of hexane and ethyl acetate (2:1), followed by recrystallization to afford the pure product. rsc.org
These examples highlight a general strategy for the purification of "this compound". The presence of the polar amino group and the moderately polar amide linkage, combined with the nonpolar propyl chain and chlorophenyl group, suggests that a solvent system of intermediate polarity, such as a mixture of hexane and ethyl acetate, would be effective for its elution from a silica gel column. The precise ratio of the solvents would be optimized to achieve the best separation from any unreacted starting material or byproducts.
Table of Chromatographic Purification Data for Related Benzamides:
| Compound Name | Stationary Phase | Mobile Phase | Purification Method | Reference |
| 2-amino-N-propylbenzamide | Silica Gel | Hexane:EtOAc (3:1) | Column Chromatography | rsc.org |
| 2-chloro-4-nitro-N-propylbenzamide | Silica Gel | Ethyl acetate/hexane gradient | Column Chromatography | smolecule.com |
| 2-amino-4-chloro-N-methylbenzamide | Silica Gel | Hexane:EtOAc (2:1) | Column Chromatography | rsc.org |
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)
While specific HPLC and GC methods for "this compound" are not detailed in the reviewed literature, the use of these techniques for the purity assessment of related compounds is mentioned. For example, the purity of a series of complex triazole derivatives containing a benzamide moiety was confirmed by HPLC. otago.ac.nzrsc.org In one instance, a C18 column was used, suggesting that reversed-phase HPLC would be a suitable method for the analysis of "this compound". researchgate.net Given the compound's structure, a mobile phase consisting of a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be employed.
Gas chromatography, often coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of volatile and thermally stable compounds. While no direct GC method was found for "this compound", its volatility would need to be assessed to determine the suitability of this technique. Derivatization of the amino and/or amide groups could potentially be employed to increase volatility and improve chromatographic performance if necessary.
The development of specific HPLC and GC methods would involve a systematic study of various parameters, including the choice of stationary phase (e.g., C18, C8 for HPLC; different polarity columns for GC), mobile phase composition and gradient, flow rate, and detector settings (e.g., UV-Vis for HPLC, FID or MS for GC) to achieve optimal separation and detection of "this compound" and any potential impurities.
Computational Chemistry and Theoretical Investigations of 2 Amino 4 Chloro N Propylbenzamide
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and structural properties of molecules. These methods provide insights into molecular geometry, orbital energies, and reactivity.
The electronic structure of a molecule is intrinsically linked to its chemical behavior. Molecular Orbital Theory provides a framework for understanding this, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. A smaller gap generally implies higher reactivity.
A theoretical study on 2-(N-allylsulfamoyl)-N-propylbenzamide calculated the HOMO-LUMO energy gap to be 5.3828 eV using the B3LYP/6–311G(d,p) level of theory. researchgate.net Another study on 3-chlorobenzamide (B146230) computed the HOMO-LUMO energies in both the gas phase and in solvents like methanol (B129727) and ethanol. niscpr.res.in While specific values for 2-amino-4-chloro-N-propylbenzamide are not available, the table below presents representative data for analogous compounds to illustrate the expected range of these values.
Table 1: Representative HOMO, LUMO, and Energy Gap Values for Benzamide (B126) Derivatives from DFT Calculations
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|---|
| Benzamide | B3LYP/6-31G(d,p) | -6.724 | -1.071 | 5.653 | sci-hub.se |
| 3-Chlorobenzamide (gas phase) | DFT/B3LYP | - | - | - | niscpr.res.in |
| 2-(N-allylsulfamoyl)-N-propylbenzamide | B3LYP/6–311G(d,p) | - | - | 5.3828 | researchgate.net |
| N-benzhydryl benzamide | B3LYP/6-31G(d,p) | -6.44 | -1.06 | 5.38 | sci-hub.se |
| N,N-diphenethyl benzamide | B3LYP/6-31G(d,p) | -6.22 | -0.77 | 5.45 | sci-hub.se |
Note: Specific HOMO and LUMO values for 3-chlorobenzamide were not explicitly stated in the abstract.
The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable arrangements of atoms in a molecule (conformers) and to determine their relative energies. For a flexible molecule like this compound, which possesses rotatable bonds (e.g., the C-N amide bond and the N-propyl bond), multiple low-energy conformations can exist.
Theoretical methods, including molecular mechanics and quantum chemical calculations, are employed to explore the potential energy surface of the molecule and locate the energy minima corresponding to stable conformers. pressbooks.pub Studies on N-alkylbenzamides and substituted benzamides have revealed that the planarity of the amide group and the orientation of the substituents on the benzene (B151609) ring are key determinants of conformational preference. nih.govnih.govresearchgate.net For instance, research on 2-fluoro- and 2-chloro-N-methylbenzamide has shown that intramolecular hydrogen bonding between the ortho-substituent and the amide proton can significantly influence the conformational equilibrium. nih.govresearchgate.net In this compound, a similar intramolecular hydrogen bond between the 2-amino group and the amide carbonyl oxygen could play a role in stabilizing certain conformations.
The relative energies of different conformers can be calculated to predict the most populated conformation at a given temperature. This information is vital for understanding how the molecule might interact with a biological target.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map is plotted on the electron density surface, with different colors representing different electrostatic potential values. Typically, red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). Green and yellow regions represent intermediate potentials.
For this compound, the MEP surface would likely show a region of high negative potential around the carbonyl oxygen atom of the amide group, making it a likely site for hydrogen bond donation. mdpi.com The amino group would also influence the electrostatic potential of the aromatic ring. The hydrogen atoms of the amino and amide groups would be characterized by positive potential, indicating their ability to act as hydrogen bond donors. mdpi.com MEP analysis of related benzamide derivatives has been used to identify reactive sites and understand intermolecular interactions. niscpr.res.inmdpi.com
Quantum chemical calculations can be used to predict various spectroscopic parameters, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. niscpr.res.in These predictions can aid in the interpretation of experimental spectra and in the structural elucidation of newly synthesized compounds.
By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. Comparison of this predicted spectrum with an experimental one can help in assigning the observed vibrational bands to specific functional groups and modes of vibration. researchgate.netsci-hub.se Similarly, DFT methods can be used to calculate the chemical shifts of ¹H and ¹³C atoms, providing a theoretical NMR spectrum. acs.org While experimental data for this compound is not presented here, theoretical predictions for similar molecules have shown good agreement with experimental observations, demonstrating the utility of these computational tools. sci-hub.semdpi.com
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions
While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule's conformation changes and how it interacts with its environment, such as a solvent. tandfonline.compensoft.net
For this compound, an MD simulation in a solvent like water would provide valuable information on its conformational flexibility. It would allow for the exploration of the different conformations accessible to the molecule at a given temperature and the timescales of transitions between them. Furthermore, MD simulations can elucidate the specific interactions between the solute and solvent molecules, such as the formation and breaking of hydrogen bonds. This is particularly relevant for understanding the solubility and bioavailability of a compound. Studies on other benzamide derivatives have utilized MD simulations to assess the stability of ligand-protein complexes and to understand the role of solvent in mediating these interactions. mdpi.comresearchgate.netresearchgate.net
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (the ligand) when bound to a larger molecule, typically a protein (the receptor). ajchem-a.com This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.
For this compound, molecular docking could be employed to identify potential biological targets. This would involve docking the molecule into the binding sites of a variety of proteins and scoring the resulting poses based on their predicted binding affinity. Proteins that show a high binding affinity would be considered potential targets for this compound.
Docking studies on a wide range of benzamide derivatives have been reported, targeting various enzymes and receptors. dergipark.org.trnih.govmdpi.comvensel.org These studies typically identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, in a docking study, the amino and amide groups of this compound would be expected to form hydrogen bonds with polar residues in a protein's binding site, while the chlorophenyl and propyl groups could engage in hydrophobic interactions. The results of such a study would provide a hypothesis about the compound's potential biological activity, which could then be tested experimentally.
Table 2: Examples of Protein Targets for Benzamide Derivatives in Molecular Docking Studies
| Benzamide Derivative Class | Protein Target | Reference |
|---|---|---|
| Nitro substituted benzamides | Inducible nitric oxide synthase (iNOS) | nih.gov |
| General benzamide derivatives | Topoisomerase I and IIα | dergipark.org.tr |
| Novel benzamides | Acetylcholinesterase (AChE) and β-secretase (BACE1) | mdpi.com |
| Benzamide derivatives | Cytochrome P450 1B1 (CYP1B1) | vensel.org |
Prediction of Binding Modes and Interaction Energies with Relevant Molecular Targets (e.g., enzymes, receptors)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the potential biological activity of a compound. For instance, benzamide derivatives have been studied as inhibitors of various enzymes and as ligands for different receptors. nih.govscispace.com
In silico molecular docking studies can determine the binding modes and estimate the binding affinities of synthesized compounds with their respective targets. nih.gov For example, in a study of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as potential antidiabetic agents, docking results showed binding energies ranging from -9.7 to -8.0 kcal/mol against the α-glucosidase enzyme. nih.gov These studies reveal key interactions, such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions, with the amino acid residues in the active site of the enzyme. nih.govscispace.comresearchgate.net
Table 1: Predicted Binding Affinities of Representative Benzamide Derivatives
| Compound Class | Target Enzyme | Predicted Binding Energy (kcal/mol) |
|---|---|---|
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | α-Glucosidase | -9.7 to -8.0 |
This table presents a range of predicted binding energies from a study on a series of benzamide derivatives, illustrating the application of computational docking in estimating binding affinities. nih.gov
Molecular dynamics simulations can further be used to confirm the stability of the ligand-protein complex over time. nih.gov
Analysis of Hydrogen Bonding, Electrostatic, and Hydrophobic Interactions at Binding Interfaces
The specific interactions between a ligand and its target protein are fundamental to its biological effect. For this compound, several types of non-covalent interactions are predicted to be important.
Hydrogen Bonding: The amino (-NH2) and amide (-CONH-) groups can act as both hydrogen bond donors and acceptors. These groups can form crucial hydrogen bonds with amino acid residues like glutamate (B1630785) and phenylalanine in the active site of a target protein. nih.govbeilstein-journals.org
Electrostatic Interactions: The chlorine atom and the nitro group (in related derivatives) can participate in electrostatic and charge-charge interactions with amino acid residues. For example, the oxygen of a nitro group has been shown to form a hydrogen bond with a glutamic acid residue, while the nitrogen of the same group can have a charge-charge interaction with an aspartic acid residue. nih.gov Pi-anion interactions between the substituted phenyl ring and negatively charged residues like glutamate have also been observed. nih.gov
Hydrophobic Interactions: The propyl group and the benzene ring are hydrophobic and can engage in hydrophobic and pi-pi stacking interactions with nonpolar amino acid residues such as histidine and tyrosine within the binding pocket. nih.govresearchgate.netbeilstein-journals.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzamide Series (focused on physicochemical properties related to activity, not clinical outcomes)
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. leidenuniv.nlarctomsci.com These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules.
For benzamide derivatives, QSAR models have been developed to predict their activity as, for example, inhibitors of enzymes like histone deacetylase 2 (HDAC2) or as antiallergic agents. leidenuniv.nlsphinxsai.com These models often reveal that steric and electrostatic effects are important for the activity of substituted benzamides. leidenuniv.nl
A study on N-(2-Aminophenyl)-benzamide derivatives as HDAC2 inhibitors found that descriptors such as the logarithm of the partition coefficient (LogP), molecular weight (MW), number of hydrogen-bond acceptors, and the sum of atomic polarizabilities play a vital role in imparting biological activity. sphinxsai.com Similarly, a QSAR study on bicyclo((aryl)methyl)benzamides as GlyT1 inhibitors showed a strong correlation between inhibitory activity and descriptors like hydrogen bond donors, polarizability, surface tension, and torsion energies. nih.gov
Table 2: Key Physicochemical Descriptors in QSAR Models for Benzamide Derivatives
| Descriptor | Significance |
|---|---|
| LogP (hydrophobicity) | Influences how a molecule distributes itself between fatty and aqueous environments. sphinxsai.com |
| Molecular Weight | Relates to the size of the molecule. sphinxsai.com |
| Hydrogen Bond Donors/Acceptors | Indicates the potential for forming specific hydrogen bonds with a target. sphinxsai.comnih.gov |
| Polarizability | Describes how easily the electron cloud of the molecule can be distorted. nih.gov |
Cheminformatics and Virtual Screening Applications
Cheminformatics combines chemistry, computer science, and information technology to analyze chemical data. drugdesign.org One of its key applications is virtual screening, a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. drugdesign.orgjst.go.jp
For benzamide derivatives, pharmacophore-based virtual screening has been successfully employed. jst.go.jpnih.gov A pharmacophore is a 3D arrangement of essential features that a molecule must possess to be active at a particular biological target. In one study, a pharmacophore model for sulfamoyl benzamide derivatives was created and used to screen for new hepatitis B virus (HBV) capsid assembly modulators. jst.go.jp This approach, combined with structure-based virtual screening, led to the identification of novel, potent inhibitors. jst.go.jp
Inverted virtual screening is another technique that has been applied to benzamide derivatives to predict their potential protein targets. mdpi.com This method involves docking a single molecule of interest against a database of known protein structures. mdpi.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide |
| N-(2-Aminophenyl)-benzamide |
| Bicyclo((aryl)methyl)benzamides |
| Sulfamoyl benzamides |
| Glutamic acid |
| Phenylalanine |
| Aspartic acid |
| Histidine |
Chemical Reactivity and Derivatization Strategies for 2 Amino 4 Chloro N Propylbenzamide
Reactions at the Amino Group
The primary amino group is a key site for derivatization, offering pathways to a variety of structures through several fundamental reactions.
Acylation: The amino group can be readily acylated to form a new amide bond. This is typically achieved by reacting the compound with acylating agents such as acyl chlorides or anhydrides. For instance, reacting 2-amino-4-chloro-N-propylbenzamide with acetic anhydride (B1165640) would yield the corresponding acetamide. The reaction of 4-chloroaniline (B138754) with acetic anhydride under solvent-free conditions, catalyzed by silica (B1680970) sulfuric acid, proceeds efficiently, suggesting a similar outcome for this more substituted analogue. scispace.comnih.gov The use of catalysts like 4-(dimethylamino)pyridine (DMAP) can significantly enhance the reaction rate compared to uncatalyzed or pyridine-catalyzed reactions. thieme-connect.de
Diazotization: The primary aromatic amine can be converted into a diazonium salt. vedantu.com This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C). chemicalnote.combyjus.com The resulting diazonium salt is a highly versatile intermediate, which can undergo a variety of subsequent reactions, such as Sandmeyer reactions to introduce a range of substituents (e.g., -Cl, -Br, -CN, -OH) or azo coupling to form azo dyes. slideshare.net The diazotization process is known to be influenced by the substitution pattern on the aniline (B41778) ring. acs.org
Schiff Base Formation: Condensation of the amino group with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. This reaction typically occurs under conditions that facilitate the removal of water, such as azeotropic distillation. The resulting imine can be a stable product or can be further reduced to a secondary amine.
Reactions at the Chloro Substituent
The chloro group attached to the aromatic ring is another key handle for modification, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): While aryl halides are generally less reactive towards nucleophiles than alkyl halides, the presence of activating groups can facilitate SNAr reactions. wikipedia.orglibretexts.org In this compound, the amino and amide groups provide some activation, although strong electron-withdrawing groups are typically required for high reactivity. wikipedia.org Reactions with strong nucleophiles, such as alkoxides or amines, at high temperatures can lead to the displacement of the chloride. The mechanism generally involves the addition of the nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion. libretexts.orglibretexts.org
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the chloro substituent. wikipedia.org
Suzuki Coupling: This reaction would involve coupling with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. nobelprize.orglibretexts.org
Buchwald-Hartwig Amination: This reaction allows for the formation of a new C-N bond by coupling with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. libretexts.orgtcichemicals.comlibretexts.org This would transform the 4-chloro substituent into a substituted amino group. The choice of ligand and base is critical for the success of these reactions, especially with less reactive aryl chlorides. rsc.orgchemrxiv.orgacs.org
Table 1: Representative Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | C-C (aryl-aryl) |
| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃, XPhos, NaOtBu | C-N |
| Stille Coupling | R-Sn(Bu)₃ | Pd(PPh₃)₄ | C-C |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | C-C (alkynyl) |
Reactions at the Amide Functional Group
The N-propylbenzamide moiety also offers avenues for chemical modification, though these reactions can be more challenging than those at the amino group.
Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring heat. ucalgary.cadalalinstitute.com Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. libretexts.org Base-promoted hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.orgchemistrysteps.com In both cases, the reaction is generally irreversible due to subsequent acid-base reactions of the products. libretexts.org The products of hydrolysis would be 2-amino-4-chlorobenzoic acid and propylamine.
N-Alkylation: While the primary amino group is more nucleophilic, under certain conditions, the nitrogen of the amide can be alkylated. This typically requires converting the amide to its conjugate base using a strong base, as the neutral amide is not very nucleophilic. derpharmachemica.com However, competing O-alkylation can be an issue. Ruthenium complexes have been shown to catalyze the N-alkylation of amides with alcohols. oup.com Nickel-catalyzed methods have also been developed for this transformation. researchgate.netacs.org
Transamidation: The direct conversion of one amide to another by reaction with an amine is known as transamidation. This transformation is challenging but can be achieved using catalysts. nih.gov For example, nickel nih.govrsc.org and aluminum oxide rsc.orgbuet.ac.bd have been used to catalyze the transamidation of secondary amides.
Strategic Derivatization for Library Synthesis and Structure-Activity Relationship (SAR) Exploration
The three reactive sites on this compound make it an excellent starting point for the synthesis of chemical libraries for structure-activity relationship (SAR) studies. acs.org By systematically modifying each part of the molecule, researchers can explore how different chemical features influence its properties. acs.orgtandfonline.comnih.govresearchgate.net
Amino Group Modification: A library of analogs can be generated by acylating the amino group with a diverse set of carboxylic acids or by reacting it with various sulfonyl chlorides to form sulfonamides.
Chloro Substituent Modification: A wide array of substituents can be introduced at the 4-position using the portfolio of palladium-catalyzed cross-coupling reactions. Suzuki coupling can introduce various aryl and heteroaryl groups, while Buchwald-Hartwig amination can install a diverse range of amino functionalities.
Amide Group Modification: The N-propyl group can be varied by starting from 2-amino-4-chlorobenzoic acid and coupling it with different primary or secondary amines.
This systematic derivatization allows for a thorough exploration of the chemical space around the core scaffold, providing valuable data for understanding how molecular structure relates to activity. acs.org
Mechanistic Investigations of Transformation Pathways
The mechanisms for most of the potential reactions of this compound are well-established in the chemical literature.
Diazotization: The mechanism begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid in an acidic medium. vedantu.combyjus.com The amine nitrogen then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium ion. youtube.com
Nucleophilic Aromatic Substitution (SNAr): This proceeds via a two-step addition-elimination mechanism. libretexts.org The nucleophile first adds to the carbon bearing the chloro substituent, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The aromaticity of the ring is temporarily lost. In the second step, the chloride ion is eliminated, and the aromaticity of the ring is restored. libretexts.org In some cases, particularly with very strong bases and no activating groups, an elimination-addition mechanism involving a benzyne (B1209423) intermediate can occur, though this is less likely for this substrate. masterorganicchemistry.comncrdsip.com
Palladium-Catalyzed Cross-Coupling: These reactions generally proceed through a catalytic cycle involving a palladium(0) species. wikipedia.orglibretexts.orgnih.gov The cycle typically consists of three main steps:
Oxidative Addition: The aryl chloride adds to the Pd(0) catalyst to form a Pd(II) intermediate.
Transmetalation (for Suzuki, Stille, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The second coupling partner is transferred to the palladium center.
Reductive Elimination: The two coupled fragments are eliminated from the palladium, forming the final product and regenerating the Pd(0) catalyst. libretexts.orgnih.gov
Amide Hydrolysis: The acid-catalyzed mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by water, proton transfer, and elimination of the amine. ucalgary.cayoutube.com The base-catalyzed mechanism involves nucleophilic attack by hydroxide, followed by elimination of the amide anion, which then deprotonates the newly formed carboxylic acid. chemistrysteps.comyoutube.com
Understanding these mechanisms is crucial for optimizing reaction conditions and predicting potential side products in the synthetic derivatization of this compound.
Interactions with Biological Systems: Mechanistic and Molecular Level Insights Pre Clinical Academic Focus
Molecular Target Engagement and Binding Affinity Studies (e.g., h-NTPDases, HDACs, tyrosinase, specific enzymes, protein receptors)
While direct binding studies on 2-amino-4-chloro-N-propylbenzamide are not extensively documented, research on analogous benzamide (B126) structures provides significant insights into potential molecular targets. A key area of investigation for benzamide derivatives is their interaction with histone deacetylases (HDACs).
Notably, 2-amino anilides, a class of compounds to which this compound belongs, are recognized as effective zinc-binding groups (ZBGs) that can engage with the zinc ion in the catalytic site of class I HDACs (HDAC1, 2, and 3). explorationpub.commdpi.com This interaction is often characterized by slow-binding kinetics. explorationpub.com The proposed mechanism involves an initial orientation of the inhibitor within the catalytic tunnel, followed by the breaking of an intramolecular hydrogen bond in the 2-amino anilide moiety to allow for coordination with the zinc ion. explorationpub.com This two-step process can lead to a tighter, more prolonged interaction compared to other ZBGs like hydroxamates. explorationpub.com
Studies on specific derivatives underscore this potential. For example, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) and its fluorinated analog, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), have demonstrated selective inhibitory activity against class I HDACs. nih.govnih.gov FNA was found to be particularly potent against HDAC3. nih.gov Molecular docking simulations of related compounds, such as 2-chloro-4-nitro-N-propylbenzamide, also indicate the capacity for significant hydrogen bonding and hydrophobic interactions within the active sites of target proteins. smolecule.com
The table below summarizes the inhibitory activity of these related benzamide compounds against various HDAC isoforms.
| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | 95.2 | 260.7 | 255.7 | nih.gov |
| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | 842.80 | 949.15 | 95.48 | nih.gov |
Enzyme Inhibition Studies and Kinetic Analysis (e.g., α-glucosidase, α-amylase, tyrosinase)
The benzamide scaffold is a versatile template for the development of enzyme inhibitors targeting a range of metabolic and physiological processes. Kinetic studies on derivatives of this compound reveal varied modes of inhibition against enzymes like α-glucosidase, α-amylase, and tyrosinase.
α-Glucosidase and α-Amylase Inhibition: Derivatives of 2-chloro-4-nitrobenzamide have been investigated for their antidiabetic potential through the inhibition of carbohydrate-hydrolyzing enzymes. smolecule.comresearchgate.net A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide compounds showed significant inhibitory activity against both α-glucosidase and α-amylase. researchgate.net Kinetic analyses of other plant-derived inhibitors have shown that they can act via competitive, non-competitive, or mixed inhibition patterns against these enzymes. nih.govd-nb.info For instance, an aqueous extract of Morinda lucida was found to inhibit α-amylase competitively and α-glucosidase via a mixed non-competitive mode. nih.gov Acarbose, a well-known inhibitor, is often used as a reference standard in these assays. researchgate.netscielo.br
Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is a target for cosmetic and medicinal applications. nih.govnih.gov Benzamide and related structures can act as tyrosinase inhibitors. nih.govmdpi.com Kinetic studies show that inhibitors can be competitive, uncompetitive, noncompetitive, or mixed-type. mdpi.comsemanticscholar.org For example, kojic acid, a standard tyrosinase inhibitor, exhibits competitive inhibition of monophenolase activity and mixed inhibition of diphenolase activity. nih.gov The specific mode of inhibition is highly dependent on the inhibitor's structure and its interaction with the enzyme's active site. mdpi.com
The following table presents the half-maximal inhibitory concentration (IC₅₀) values for related compounds against these enzymes.
| Compound Class/Derivative | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-CH₃-5-NO₂-phenyl)-4-nitrobenzamide | α-Glucosidase | 10.75 ± 0.52 | researchgate.net |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-CH₃-5-NO₂-phenyl)-4-nitrobenzamide | α-Amylase | 0.90 ± 0.31 | researchgate.net |
| Acarbose (Reference) | α-Amylase | 5.60 ± 0.30 | researchgate.net |
| 7,8,4´-trihydroxyflavone | Tyrosinase (diphenolase) | 10.31 ± 0.41 | nih.gov |
Analysis of Structure-Interaction Relationships (SIR) at the Molecular Level
The biological activity of benzamide derivatives is intrinsically linked to their three-dimensional structure and the specific interactions they form with target proteins. Molecular docking and structure-activity relationship (SAR) studies have provided detailed insights at the molecular level.
For inhibitors of α-glucosidase and α-amylase, docking studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives revealed key interactions. researchgate.net The most active compound in the series formed multiple hydrogen bonds and exhibited charge-charge and pi-anion interactions with key amino acid residues (such as Asp, Arg, and His) in the active sites of both enzymes. researchgate.net This highlights the importance of specific electrostatic and hydrophobic contacts for potent inhibition.
In the context of HDAC inhibitors, the 2-amino anilide group is crucial for class I selectivity, likely because the catalytic tunnels of HDACs 1, 2, and 3 are spacious enough to accommodate this larger zinc-binding group compared to other classes. explorationpub.com The interaction involves the formation of a tight complex with the protein. explorationpub.com
SAR studies on other benzamide series have shown that even small structural changes can lead to significant shifts in activity. For instance, in one series of potential α-helix mimetics, masking a carboxylic acid moiety with an ester or amide resulted in a complete loss of activity, indicating that the acid group is essential for binding. wehi.edu.au Similarly, altering the length of a linker between an aromatic ring and the benzamide core can be unfavorable for binding. wehi.edu.au These findings collectively demonstrate that a precise arrangement of functional groups is necessary for effective molecular recognition and biological activity.
Antimicrobial and Antifungal Activity In Vitro: Mechanism of Action at Cellular/Molecular Level (e.g., membrane disruption, enzyme inhibition)
Benzamide derivatives and related structures have demonstrated notable in vitro antimicrobial and antifungal properties, with mechanisms often involving disruption of cellular membranes or inhibition of essential enzymes.
A study on the antifungal activity of 2-chloro-N-phenylacetamide against Aspergillus flavus strains pointed to the fungal cell membrane as a primary target. scielo.br The presence of exogenous ergosterol, a key component of the fungal membrane, increased the minimum inhibitory concentration (MIC) of the compound, suggesting a direct interaction with ergosterol, similar to the mechanism of the polyene antifungal Amphotericin B. scielo.br Molecular docking further supported this by indicating potential inhibition of DNA synthesis through the targeting of thymidylate synthase. scielo.br
Other antimicrobial peptides and molecules exert their effects by creating pores in the bacterial membrane. mdpi.comexplorationpub.com This action is often mediated by the amphipathic nature of the molecules, where cationic residues interact with the negatively charged bacterial surface and hydrophobic residues insert into the lipid bilayer, leading to membrane disruption and cell death. mdpi.comexplorationpub.com
Inhibition of crucial metabolic pathways is another established antimicrobial mechanism. For example, novel sulfonamide derivatives, including a 4-chloro-N-propylbenzamide sulfonamide, were synthesized and evaluated for their ability to inhibit dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folate synthesis in bacteria. excli.de Computational docking confirmed the binding affinity of these derivatives to the DHPS receptor, correlating with their observed in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. excli.de
The table below shows the minimum inhibitory concentrations (MIC) for some of these related compounds.
| Compound | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-chloro-N-phenylacetamide | Aspergillus flavus | 16 - 256 | scielo.br |
| 4-methyl-N-(2-nitrophenyl) benzenesulfonamide (B165840) (1C) | E. coli | 50 | excli.de |
| 4-methyl-N-(2-nitrophenyl) benzenesulfonamide (1C) | B. licheniformis | 100 | excli.de |
| N-(2-hydroxyphenyl)-4-methyl benzenesulfonamide (1B) | E. coli | 100 | excli.de |
Role as a Biochemical Probe or Tool for Investigating Biological Pathways
Compounds with specific and well-characterized biological activities can serve as valuable biochemical probes to investigate complex biological pathways. Given the demonstrated ability of benzamide derivatives to selectively inhibit enzymes like HDACs, they are useful tools for studying the role of epigenetic modifications in gene expression. nih.govnih.gov
By selectively inhibiting specific HDAC isoforms, researchers can dissect the downstream effects on histone and non-histone protein acetylation, leading to a better understanding of cellular processes like cell cycle progression and apoptosis. nih.govnih.gov For example, the use of the HDAC inhibitor FNA in HepG2 cells helped to demonstrate that its antitumor activity was linked to the promotion of apoptosis and G2/M phase cell cycle arrest. nih.gov
Furthermore, compounds like N-(p-Chlorobenzoyl)-p-anisidine are classified as biochemical reagents, underscoring their utility in laboratory settings. medchemexpress.com The development of potent and selective enzyme inhibitors from the benzamide class, such as those targeting tyrosinase or α-amylase, provides chemical tools to probe the function of these enzymes in both physiological and pathological contexts. researchgate.netnih.gov Their use can help elucidate metabolic pathways and validate enzymes as potential therapeutic targets.
Influence of Substituent Effects on Molecular Recognition and Biological Activity (excluding therapeutic outcomes)
The biological activity of benzamide derivatives is highly sensitive to the nature and position of substituents on the aromatic ring and the amide nitrogen. These chemical modifications directly influence the molecule's electronic properties, steric profile, and ability to form specific interactions with biological targets.
Electron-Withdrawing and Donating Groups: The presence of a strong electron-withdrawing group, such as a nitro (NO₂) group, can enhance a compound's interaction with enzymes, as seen in derivatives of 4-nitrobenzamide (B147303) that inhibit α-glucosidase and α-amylase. smolecule.com In another study, a compound featuring both an electron-donating methyl (CH₃) group and an electron-withdrawing nitro group on the N-phenyl ring showed the highest inhibitory activity against α-glucosidase and α-amylase, suggesting that a balanced electronic flow can be crucial for potency. researchgate.net
Halogen Substitution: The introduction of halogen atoms like chlorine (Cl) or fluorine (F) significantly impacts activity. A chloro group is a common feature in many active compounds. smolecule.comresearchgate.netexcli.de Fluorine substitution has been strategically used to improve metabolic stability and isoform selectivity of HDAC inhibitors. nih.gov The design of the potent HDAC3 inhibitor FNA, for instance, involved the introduction of a fluorine atom to the 2-aminoanilide ring of a parent compound. nih.gov
N-Substituents: The group attached to the amide nitrogen (the N-propyl group in the titular compound) plays a critical role in defining the compound's interaction profile. SAR studies have shown that varying this substituent from a simple alkyl group to a more complex aryl group can drastically alter binding affinity and activity. researchgate.net In some series, bulky substituents are not well-tolerated and can lead to a loss of binding with the target protein. wehi.edu.au
Applications As a Synthetic Building Block and in Advanced Materials Research
Utilization as a Precursor in the Synthesis of Complex Organic Architectures
The structure of 2-amino-4-chloro-N-propylbenzamide, featuring an ortho-amino group relative to the amide, makes it an ideal precursor for synthesizing fused heterocyclic systems, which are common scaffolds in medicinally important compounds. The amino and amide groups can participate in intramolecular cyclization reactions to form new rings.
One significant application is in the synthesis of quinazolinone derivatives. The cyclocondensation of 2-aminobenzamides with aldehydes or their equivalents is a primary method for creating 2,3-dihydroquinazolin-4(1H)-ones. nih.gov This reaction involves the initial formation of an imine between the aldehyde and the aniline-type amino group, followed by an intramolecular nucleophilic attack from the amide nitrogen onto the imine carbon, leading to the heterocyclic product. nih.gov
Another key transformation is the synthesis of benzotriazinones. Research has demonstrated that 2-aminobenzamides are effective substrates for diazotization followed by cyclization to yield N-substituted 1,2,3-benzotriazin-4(3H)-ones. rsc.org This transformation creates a privileged heterocyclic moiety found in a range of pharmaceutically relevant compounds. rsc.org The methodology is robust and compatible with various functional groups on the aromatic ring and different N-substituents on the amide. rsc.org
The following table summarizes the utility of the 2-aminobenzamide (B116534) scaffold in building complex organic structures.
| Precursor Scaffold | Reagents | Resulting Complex Architecture | Significance |
| 2-Aminobenzamide | Aldehydes, Acid Catalyst | 2,3-Dihydroquinazolin-4(1H)-one | Core structure in many bioactive compounds. nih.gov |
| 2-Aminobenzamide | Isatoic Anhydride (B1165640), Amines | 2,3-Dihydroquinazolin-4(1H)-one | A multi-component reaction approach to the quinazolinone core. nih.gov |
| 2-Amino-N-propylbenzamide | Polymer-supported Nitrite (B80452), p-TsOH | N-Propyl-1,2,3-benzotriazin-4(3H)-one | A key heterocyclic system in medicinal chemistry. rsc.org |
Table 1: Examples of Complex Organic Architectures Derived from 2-Aminobenzamide Precursors.
Contribution to the Development of Novel Synthetic Methodologies
The use of this compound and its analogues has contributed to the advancement of more efficient and environmentally conscious synthetic methods. A prime example is the development of a mild and effective one-pot synthesis of 1,2,3-benzotriazin-4(3H)-ones. rsc.org
This method involves the diazotization of the 2-amino group and subsequent cyclization onto the amide nitrogen. rsc.org Traditionally, such reactions might require harsh conditions or the isolation of unstable diazonium salt intermediates. The novel methodology utilizes a polymer-supported nitrite reagent in conjunction with p-toluenesulfonic acid in methanol (B129727). rsc.org This approach generates the diazonium salt in situ, which then smoothly cyclizes. The use of a polymer-supported reagent simplifies purification, as the reagent can be removed by simple filtration. rsc.org This process is notable for its operational simplicity, broad substrate scope, and good to excellent yields, representing a significant methodological improvement. rsc.org
| Methodology | Precursor | Key Reagents | Product Class | Advantages |
| One-Pot Diazotization-Cyclization | 2-Aminobenzamides | Polymer-supported nitrite, p-Toluenesulfonic acid | 1,2,3-Benzotriazin-4(3H)-ones | Mild conditions, high efficiency, simplified purification, broad scope. rsc.org |
| Microwave-Assisted Synthesis | Isatoic Anhydride, Amines | N/A (Microwave irradiation) | 2-Aminobenzamide derivatives | Time-efficient, solvent-free potential, good to excellent yields. mdpi.com |
Table 2: Novel Synthetic Methodologies Involving 2-Aminobenzamide and its Synthesis.
Exploration in Polymer Chemistry as a Monomer or Modifier
While direct polymerization studies of this compound are not extensively documented, the benzamide (B126) functional group is a cornerstone of high-performance polymers, particularly aromatic polyamides (aramids). The presence of both an amino group and an amide linkage makes this compound and its derivatives interesting candidates for polymer science. solubilityofthings.com
Aromatic polyamides are known for their exceptional thermal stability and mechanical strength. researchgate.net The synthesis of well-defined poly(benzamide)s can be achieved through techniques like chain-growth condensation polymerization (CGCP), which allows for precise control over molecular weight and distribution. mdpi.comnih.gov In these syntheses, N-substituted aminobenzoate monomers are often used to improve solubility and processability. sonar.ch The N-propyl group in this compound serves this purpose, suggesting its potential as a monomer in such advanced polymerization reactions.
Furthermore, N-alkyl-N-vinylbenzamides can be polymerized or copolymerized with other unsaturated monomers like styrene (B11656) or acrylonitrile (B1666552) to create materials useful as molding resins, coatings, and films. google.com The fundamental benzamide structure is key to the properties of the resulting polymer. The amino group on this compound could also serve as a point for further functionalization or as a reactive site for incorporation into other polymer backbones, such as epoxy resins. solubilityofthings.com
| Polymer Type | Relevant Monomer/Scaffold | Polymerization Method | Key Properties/Applications |
| Aromatic Polyamides (Aramids) | N-Alkyl p-Benzamides | Chain-Growth Condensation Polymerization (CGCP) | High thermal stability, mechanical strength, controlled molecular weight. researchgate.netmdpi.com |
| Vinyl Polymers | N-Alkyl-N-vinylbenzamides | Radical Polymerization | Molding resins, coatings, films. google.com |
| Specialty Polymers | 2-Aminobenzamide | Various | Potential for specialty coatings and films due to stability and reactivity. solubilityofthings.com |
Table 3: Benzamide Structures in Polymer Chemistry.
Potential Applications in Specialty Chemical Synthesis
The 2-amino-4-chlorobenzamide (B1281268) scaffold is a valuable starting point for the synthesis of a variety of specialty chemicals, particularly those with biological activity. The specific arrangement of functional groups allows for its elaboration into targeted molecules for the pharmaceutical and agrochemical industries.
Research into new antimicrobial agents has utilized the 2-aminobenzamide core. A series of 2-aminobenzamide derivatives have been synthesized and tested against various bacterial and fungal strains, with some compounds showing significant activity. mdpi.com Similarly, the scaffold is relevant in the development of antimalarial drugs. For instance, 2,3-dihydroquinazolinone-3-carboxamides, which can be synthesized from 2-aminobenzamides, have been optimized as potent antimalarials that target the PfATP4 protein in the malaria parasite. nih.gov
In the field of oncology, N-substituted benzamides are a well-established class of histone deacetylase (HDAC) inhibitors. nih.gov While studies have shown that the benzamide structure is crucial for activity, the substitution pattern is key. In one study aiming to improve upon the HDAC inhibitor Entinostat (MS-275), it was noted that adding a chlorine atom or a nitro group to the benzamide ring significantly decreased the antiproliferative activity, a critical finding for structure-activity relationship (SAR) studies. nih.gov
| Specialty Chemical Class | Specific Example/Target | Synthetic Precursor | Target Application |
| Antimicrobial Agents | Substituted 2-aminobenzamides | Isatoic Anhydride + Amines | Antibacterial and antifungal treatments. mdpi.com |
| Antimalarial Drugs | Dihydroquinazolinone-3-carboxamides | 2-Aminobenzamides + Aldehydes | Treatment of malaria. nih.gov |
| Anticancer Agents | N-Substituted Benzamide Derivatives | N-Substituted Benzamides | Histone Deacetylase (HDAC) Inhibition. nih.gov |
Table 4: Potential Specialty Chemicals Derived from the 2-Aminobenzamide Scaffold.
Integration into Green Chemistry Initiatives and Sustainable Chemical Production
There is a significant drive within chemical synthesis to develop more sustainable processes, and the synthesis of benzamides and their derivatives is a focus of this effort. Green chemistry principles, such as using safer solvents, reducing reaction steps, and employing recyclable reagents, are being actively applied.
The one-pot synthesis of benzotriazinones from 2-aminobenzamides using a polymer-supported nitrite is an example of a greener approach, as it avoids the isolation of intermediates and allows for the easy removal and potential recycling of the reagent. rsc.org Other research has focused on eliminating organic solvents altogether. A clean and ecocompatible method for N-benzoylation has been developed using vinyl benzoate (B1203000) as the acylating agent under solvent-free conditions, with the products isolated simply by crystallization. tandfonline.comtandfonline.com
Furthermore, novel solvent systems are being explored. Natural deep eutectic solvents (NADES), such as one based on choline (B1196258) chloride and ascorbic acid, have been successfully used as recyclable, metal-free catalysts for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzamide. nih.gov The selection of environmentally benign solvents is also being systematized, with studies using computational models to predict the solubility of benzamides in various green solvents to optimize reaction and purification processes. mdpi.com These initiatives demonstrate a clear trend toward producing specialty chemicals derived from precursors like this compound in a more sustainable and environmentally responsible manner. nih.govmdpi.com
Future Research Directions and Unexplored Academic Avenues for 2 Amino 4 Chloro N Propylbenzamide
Development of Stereoselective Synthetic Pathways
The structure of 2-amino-4-chloro-N-propylbenzamide is achiral. However, it can serve as a crucial precursor or fragment in the synthesis of more complex, chiral molecules. Future research could focus on developing synthetic pathways that introduce chirality in a controlled and stereoselective manner.
One unexplored avenue is the use of the existing amino group to direct an asymmetric transformation on a prochiral substrate that is subsequently coupled to the benzamide (B126). For instance, a chiral catalyst could be employed in the alkylation or arylation of a related derivative, creating stereocenters in a predictable fashion. Another approach involves the development of atropisomeric benzamides, where restricted rotation around the aryl-carbonyl bond, potentially induced by further substitution, could lead to stable, separable enantiomers. A modular, two-step reaction sequence could be envisioned for constructing derivatives with multiple continuous stereocenters. colab.ws
| Proposed Stereoselective Approach | Key Reagents/Catalysts | Potential Chiral Product | Anticipated Outcome |
| Asymmetric C-H Functionalization | Chiral Palladium or Rhodium Catalysts | Chiral organometallic intermediate | Introduction of a stereocenter on the aromatic ring or propyl chain. |
| Chiral Auxiliary-Mediated Synthesis | Evans auxiliaries, Oppolzer's sultam | Diastereomeric benzamide derivatives | High diastereoselectivity, with the auxiliary being cleavable post-synthesis. |
| Organocatalytic Derivatization | Chiral phosphoric acids, prolinol ethers | Optically active heterocyclic derivatives | Enantioselective cyclization reactions involving the amino group. |
Application of Flow Chemistry and Automation in Synthesis
Traditional batch synthesis of multi-substituted aromatic compounds can pose challenges related to safety, scalability, and reaction control. The synthesis of this compound and its derivatives is well-suited for adaptation to continuous flow chemistry, an avenue that remains unexplored. Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purity. acs.org
A hypothetical automated flow synthesis could involve a multi-step sequence where a nitro-substituted precursor is first reduced to the aniline (B41778) in one reactor module, immediately followed by amidation in a second module. Such a process would handle potentially hazardous intermediates in a closed system, minimizing operator exposure and improving process safety. This approach has been successfully applied to the synthesis of related compounds like 2-aminobenzamides from nitrobenzaldehydes. acs.org
| Parameter | Batch Synthesis (Typical) | Proposed Flow Synthesis | Advantage of Flow Chemistry |
| Reaction Time | Hours to days | Minutes | Significant increase in throughput. acs.org |
| Temperature Control | Poor heat dissipation | Excellent heat exchange | Reduced side reactions, improved safety. |
| Reagent Handling | Manual, large quantities | Automated, small volumes | Enhanced safety and reproducibility. |
| Scalability | Difficult, requires re-optimization | Linear (by extending run time) | Seamless transition from lab to production scale. acs.org |
Advanced Spectroscopic Characterization of Excited States and Transient Species
The photophysical properties of this compound are currently uncharacterized. The interplay between the electron-donating amino group and the electron-withdrawing chloro and amide groups on the aromatic ring suggests the potential for interesting excited-state dynamics. Advanced spectroscopic techniques could provide profound insights into these processes.
Time-resolved transient absorption spectroscopy could be used to observe the formation and decay of transient species, such as triplet states or radical ions, following photoexcitation. Fluorescence spectroscopy, including solvatochromism studies, would reveal how the electronic structure and emission properties are influenced by the solvent environment. These experimental studies could be complemented by computational modeling to provide a complete picture of the molecule's photophysics. tandfonline.com Furthermore, predicted data, such as the collision cross-section (CCS) values from ion mobility-mass spectrometry, can offer initial structural insights. uni.lu
| Spectroscopic Technique | Information Gained | Hypothetical Finding for the Compound |
| Femtosecond Transient Absorption | Excited-state lifetime, intersystem crossing rates | Characterization of singlet and triplet state lifetimes. |
| Time-Resolved Fluorescence | Fluorescence lifetime, quenching dynamics | Quantifying the influence of the chloro-substituent on emissive properties. |
| Solvatochromic Studies (UV-Vis/Fluorescence) | Changes in dipole moment upon excitation | Determining the charge-transfer character of the lowest excited state. |
| Ion Mobility-Mass Spectrometry (Predicted) | Collision Cross Section (CCS) | Predicted CCS for [M+H]+ adduct is 146.4 Ų. uni.lu |
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling
ML models, such as Message Passing Neural Networks (MPNNs), could be trained on large datasets of known benzamide derivatives to predict a wide range of properties for this specific molecule. research.google These predictions could include physicochemical properties (solubility, logP), spectral characteristics (NMR shifts, absorption maxima), and reactivity (e.g., sites of electrophilic or nucleophilic attack). Such in silico screening would accelerate research by prioritizing the most promising experimental pathways and applications, saving significant time and resources. acs.org
| Property to Predict | Machine Learning Model Type | Required Training Data | Potential Impact |
| Aqueous Solubility | Quantitative Structure-Property Relationship (QSPR) | Experimental solubility data for diverse benzamides. | Guide formulation and biological assay design. |
| ¹³C NMR Chemical Shifts | Graph Neural Network (GNN) | Large database of assigned NMR spectra (e.g., QM9). research.google | Assist in structural verification of new derivatives. |
| Reaction Site Selectivity | Reaction informatics models | Datasets of reactions on substituted anilines/benzamides. | Predict outcomes of derivatization reactions. |
| Biological Target Affinity | Docking and scoring functions with ML correction | Protein structures and affinity data for related ligands. | Identify potential (non-clinical) biological targets. |
Investigation into Photocatalytic or Electrocatalytic Transformations
Modern synthetic chemistry increasingly relies on photocatalysis and electrocatalysis to achieve transformations under mild and sustainable conditions. mdpi.com The functional groups on this compound make it an ideal candidate for such investigations.
The chloro-substituted aromatic ring is a handle for photocatalytic cross-coupling reactions. For example, a photoredox catalyst could facilitate the coupling of the aryl chloride with various partners (e.g., boronic acids, alkenes) to build molecular complexity. Electrocatalysis offers another powerful approach. Rhodium-catalyzed electrooxidative C-H olefination has been demonstrated on benzamides, suggesting that the C-H bonds on the aromatic ring of this compound could be selectively functionalized, avoiding the need for stoichiometric chemical oxidants. nih.gov
| Catalytic Method | Target Bond | Potential Reaction | Benefit |
| Photoredox Catalysis | C-Cl | Dehalogenative coupling with an alkene. | Forms a new C-C bond under mild, light-driven conditions. |
| Electrocatalysis (Anodic) | C-H (aromatic) | Rh-catalyzed C-H alkenylation. nih.gov | High atom economy, uses electricity as a green oxidant. |
| Electrocatalysis (Cathodic) | C=O | Reduction of the amide to an amine. | Selective reduction under controlled potential. |
| Photocatalysis | N-H | N-Arylation with an aryl halide. | Construction of triarylamine derivatives. |
Exploration of Host-Guest Chemistry and Supramolecular Assembly
Supramolecular chemistry investigates the formation of complex assemblies from molecular building blocks via non-covalent interactions. wikipedia.org The this compound molecule possesses key features for participating in such interactions: hydrogen bond donors (-NH₂ and -NH-) and acceptors (C=O), and an aromatic ring capable of π-π stacking.
Future research could explore its ability to act as a "guest" molecule, forming inclusion complexes with "host" macrocycles like cyclodextrins or cucurbit[n]urils. mdpi.com Encapsulation within a host cavity could dramatically alter its physical properties, such as increasing its aqueous solubility or protecting it from degradation. Conversely, the molecule itself could be a building block for larger self-assembled structures. The benzamide unit is known to promote supramolecular polymerization, potentially forming fibers, ribbons, or gels. nih.govacs.org
| Supramolecular System | Potential Host/Partner | Driving Forces | Expected Outcome |
| Host-Guest Inclusion Complex | γ-Cyclodextrin | Hydrophobic effect, van der Waals forces | Increased aqueous solubility and stability. |
| Host-Guest Inclusion Complex | Cucurbit mdpi.comuril | Hydrophobic and ion-dipole interactions mdpi.com | Formation of a 1:2 ternary complex with another guest. |
| Self-Assembly | Itself (or with other benzamides) | Hydrogen bonding, π-π stacking | Formation of supramolecular polymers or organogels. nih.gov |
| Co-crystallization | Carboxylic acids, other H-bond donors/acceptors | Hydrogen bonding | Design of new crystalline materials with tailored properties. |
Application as a Chemical Biology Probe in Emerging Biological Systems (Non-Clinical)
Chemical probes are small molecules used to study and manipulate biological systems. nih.gov While clinical applications are outside the scope of this discussion, this compound could serve as a valuable scaffold for developing probes for fundamental research in non-clinical settings. The benzamide moiety is a common feature in many biologically active compounds. ontosight.airsc.org
The structure could be used as a starting point or a fragment for library synthesis. nih.gov By attaching a reporter group (e.g., a fluorophore) or a reactive group (e.g., a photo-crosslinker) to the molecule, researchers could create probes to investigate protein-ligand interactions, map enzyme active sites, or visualize cellular components. For instance, a dansyl group could be appended to create a fluorescent sensor for specific analytes, a strategy that has been employed for other aminobenzamides. nih.gov The key would be to use this scaffold to explore emerging biological questions where specific molecular tools are currently lacking.
Development of Novel Analytical Techniques for Trace Analysis or In Situ Monitoring
The detection and quantification of this compound at trace levels in various matrices, as well as its real-time monitoring, are crucial for understanding its environmental fate, metabolic pathways, and potential applications. The development of novel analytical techniques is paramount to achieving the required sensitivity, selectivity, and efficiency. Future research in this area is focused on advanced chromatographic methods and innovative sensor technologies.
Advanced Chromatographic Methods for Trace Analysis
Current standard methods for the analysis of aromatic amines and related compounds often involve gas chromatography (GC) or high-performance liquid chromatography (HPLC). nih.govepa.gov However, for trace analysis of this compound, especially in complex samples, more advanced and sensitive techniques are necessary.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):
A promising avenue for future development is the establishment of a robust HPLC-MS/MS method. This technique offers high selectivity and sensitivity, making it ideal for detecting minute quantities of the target analyte. nih.gov A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been successfully developed for the determination of 39 primary aromatic amines in human urine, showcasing the potential of this technique for related compounds. nih.gov The method demonstrated an excellent linear dynamic range from 0.1 to 50 ng/mL. nih.gov For this compound, a similar approach could be adopted.
Key areas for methods development would include:
Optimization of Chromatographic Separation: Testing various stationary phases, such as C18 or phenyl-hexyl columns, and mobile phase compositions (e.g., acetonitrile (B52724) or methanol (B129727) with buffered aqueous solutions) to achieve optimal separation from potential interferences.
Mass Spectrometry Parameters: Fine-tuning of electrospray ionization (ESI) source parameters and the selection of specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity. A simple and sensitive LC-MS/MS method was developed for the trace analysis of para-chloroaniline, a related compound, achieving quantification down to the ppm level. ijacskros.com
Sample Preparation: Developing efficient extraction and pre-concentration techniques, such as solid-phase extraction (SPE) or liquid-liquid microextraction, to isolate the analyte from complex matrices like water, soil, or biological fluids. A novel on-site sample preparation method using a monolith-based adsorbent in a pipette tip has been developed for trace aromatic amines in environmental waters, with detection limits ranging from 2.1 to 26 ng/L. bohrium.com
Gas Chromatography-Mass Spectrometry (GC-MS):
For volatile derivatives of this compound, or after a suitable derivatization step, GC-MS can be a powerful tool. oup.com Derivatization, for instance with pentafluoropropionic anhydride (B1165640), can enhance volatility and detectability. oup.com A method for the trace analysis of primary amines of polynuclear aromatic hydrocarbons using this approach could detect as little as 1 nanogram of the derivatized amine. oup.com The EPA Method 8131 outlines the use of GC with a nitrogen-phosphorus detector (NPD) for aniline and its derivatives, which could be adapted. epa.gov
| Parameter | Proposed HPLC-MS/MS Method | Proposed GC-MS Method |
| Column | Reversed-phase C18 or Phenyl-Hexyl (e.g., 100 mm x 2.1 mm, 1.8 µm) | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Gradient of acetonitrile and water with 0.1% formic acid | Helium |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode | Electron Ionization (EI) |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Selected Ion Monitoring (SIM) or Full Scan |
| Sample Preparation | Solid-Phase Extraction (SPE) or QuEChERS | Liquid-Liquid Extraction followed by derivatization |
| Potential LOD | Low ng/L to pg/L range | Low µg/L to ng/L range |
In Situ Monitoring with Novel Sensors
The ability to monitor this compound in real-time and directly in the environment (in situ) would be a significant advancement. waterandwastewater.com This eliminates the need for sample collection and transport, providing immediate data. waterandwastewater.com Research in this area is geared towards the development of electrochemical and optical sensors.
Electrochemical Sensors:
Electrochemical sensors offer advantages such as portability, low cost, and rapid response. acs.org The development of a sensor for this compound could be based on the electrochemical oxidation of the amino group on the surface of a modified electrode.
Electrode Modification: The key to a selective sensor is the modification of the electrode surface. Materials like graphene, carbon nanotubes, and metal-organic frameworks (MOFs) can be used to enhance the electrocatalytic activity and provide a large surface area for interaction with the analyte. acs.orgnih.govresearchgate.net A user-friendly electrochemical sensor for detecting water pollutants in situ has been developed, which requires no sample pre-processing. icmab.es
Molecularly Imprinted Polymers (MIPs): A highly selective approach involves creating a molecularly imprinted polymer on the electrode surface. This polymer would have cavities specifically shaped to recognize and bind with this compound, leading to a measurable electrochemical signal.
Optical Sensors:
Optical sensors, particularly those based on fluorescence or surface plasmon resonance (SPR), represent another promising direction.
Fluorescence-Based Sensors: These sensors could utilize a fluorescent probe that changes its emission properties upon binding with this compound. Recent advances in in-situ optical water quality monitoring have utilized fluorescence to track pollutants. frontiersin.org
Fiber-Optic Sensors: Integrating these sensing principles with fiber optics would allow for remote and distributed monitoring in various environments.
| Sensor Type | Sensing Principle | Potential Recognition Element | Key Advantages |
| Electrochemical | Amperometry or Voltammetry | Graphene/Nanoparticle composite or Molecularly Imprinted Polymer | High sensitivity, portability, low cost, real-time response acs.orgicmab.es |
| Optical (Fluorescence) | Change in fluorescence intensity or lifetime | Specific fluorescent dye or quantum dots | High sensitivity, non-destructive |
| Optical (SPR) | Change in refractive index upon binding | Specific antibody or aptamer immobilized on a gold surface | Label-free detection, real-time binding kinetics |
The development of these novel analytical techniques will not only facilitate research into the fundamental properties and applications of this compound but also enable effective monitoring to ensure environmental and biological safety.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-amino-4-chloro-N-propylbenzamide, and how are intermediates validated?
- The compound is typically synthesized via a nucleophilic acyl substitution reaction. For example, 4-chloro-2-aminobenzoic acid derivatives can react with propylamine in the presence of coupling agents like EDC/HOBt. Key intermediates (e.g., acyl chlorides) should be purified via column chromatography and validated using / NMR and LC-MS to confirm regiochemistry and avoid side products like N-overacylated impurities .
Q. How can researchers confirm the molecular structure of this compound using spectroscopic and crystallographic methods?
- NMR : The aromatic protons at C-5 and C-6 should show distinct splitting patterns due to chlorine’s electronegativity. The propylamide chain’s protons appear as a triplet (δ 0.9–1.1 ppm) and multiplet (δ 3.3–3.5 ppm).
- X-ray crystallography : Single-crystal studies (e.g., using Cu-Kα radiation) reveal dihedral angles between the benzamide ring and substituents, confirming steric effects. For related benzamides, C=O bond lengths typically range from 1.21–1.23 Å .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound be resolved across different studies?
- Experimental variables : Assess differences in cell lines (e.g., bacterial vs. mammalian), solvent systems (DMSO vs. aqueous buffers), and purity (>98% HPLC recommended).
- Mechanistic studies : Use isothermal titration calorimetry (ITC) to quantify binding affinity to proposed targets (e.g., bacterial PPTases) and compare with negative controls like 4-chloro-N-phenylbenzamide .
Q. What strategies improve the pharmacokinetic profile of this compound derivatives for antimicrobial applications?
- Structural modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the para position to enhance metabolic stability.
- LogP optimization : Reduce hydrophobicity by replacing the propyl group with a pyrrolidine moiety, balancing membrane permeability and solubility. Computational tools like Schrödinger’s QikProp can predict ADMET properties .
Q. How can researchers identify off-target interactions of this compound in complex biological systems?
- Proteomics : Perform affinity-based pulldown assays with a biotinylated derivative, followed by LC-MS/MS to identify binding partners.
- CRISPR-Cas9 screens : Use genome-wide knockout libraries to pinpoint synthetic lethal interactions in bacterial or fungal models .
Methodological Notes
- Spectral data conflicts : If NMR signals for the amino group are absent, consider deuterium exchange or using DMSO-d6 to stabilize labile protons .
- Biological assays : Include a positive control like chloramphenicol for antimicrobial studies and validate results via dose-response curves (IC ± SEM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
